molecular formula C20H19N3O3 B2462861 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide CAS No. 1797875-43-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide

Cat. No.: B2462861
CAS No.: 1797875-43-4
M. Wt: 349.39
InChI Key: VJVZVCPWBGWWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating a 1,4-benzodioxan moiety linked to a pyrazole ring, which is in turn connected to a phenylacetamide group . The 1,4-benzodioxan scaffold is a privileged structure in pharmaceutical development, known for its potential to contribute to diverse biological activities. While the specific biological profile and mechanism of action for this precise molecule are areas of ongoing investigation, its core structure provides strong rationale for its research value. Compounds with the 1,4-benzodioxin and pyrazole motifs have been explored in various scientific contexts. For instance, structurally related molecules have been studied for their potential as cytotoxic agents and some derivatives have been investigated as bitter taste inhibitors . Researchers are exploring this chemical class for its potential to interact with various enzymatic pathways and protein targets. The presence of the phenylacetamide group further enhances its utility as a building block for designing potential pharmacological chaperones , which are small molecules that can stabilize specific protein conformations and rescue the function of misfolded enzymes implicated in certain conformational diseases . This compound is offered exclusively for research purposes, including but not limited to, use as a chemical probe for target validation, a lead compound in structure-activity relationship (SAR) studies, and an intermediate in the synthesis of more complex molecules. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(10-15-6-2-1-3-7-15)22-16-11-21-23(12-16)13-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11-12,17H,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZVCPWBGWWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The increased concentration of acetylcholine affects various biochemical pathways. One of the most significant effects is the enhancement of signal transmission in the nervous system . This can lead to improved cognitive function, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease.

Pharmacokinetics

It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 4°C and protected from light to maintain its stability. Additionally, factors such as the patient’s overall health, diet, and the presence of other medications can also influence the compound’s efficacy and potential side effects.

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxin group, which are known for their diverse biological activities. The molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 314.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Alpha-Adrenergic Receptors : The compound acts as an antagonist at alpha2C adrenergic receptors, which are implicated in both peripheral and central nervous system functions. This antagonistic action may contribute to therapeutic effects in conditions like depression and anxiety disorders .
  • Antioxidant Activity : The dioxin component of the structure has been associated with antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In particular:

  • Breast Cancer : A study demonstrated that pyrazole derivatives exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with doxorubicin showed enhanced efficacy compared to doxorubicin alone .

Antifungal Activity

Other derivatives of pyrazole have been evaluated for their antifungal properties. For example, certain synthesized pyrazole carboxamides displayed moderate to excellent antifungal activity against phytopathogenic fungi. This suggests that this compound may also possess similar antifungal capabilities .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines; results indicated significant inhibition of cell proliferation when combined with doxorubicin .
Study 2 Investigated the antifungal activity of pyrazole carboxamides; several compounds showed higher efficacy than standard antifungal agents .
Study 3 Analyzed the receptor binding affinity of alpha2C antagonists; highlighted the role of structural components in enhancing receptor selectivity and potency .

Comparison with Similar Compounds

Structural Comparison of Core Motifs
Compound Name Core Structure Heterocycle Aryl/Functional Group Key Structural Feature
Target Compound 2-Phenylacetamide Pyrazole (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl Benzodioxin-linked pyrazole
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-Arylacetamide Thiazole 3,4-Dichlorophenyl Chlorinated aryl + thiazole
Dodecanedioate ester derivative Dodecanedioate ester Benzodioxin Hydroxy-methoxyphenyl + chroman Extended ester chain + chroman moiety

Key Observations :

  • Heterocycle Influence : Pyrazole (target) vs. thiazole vs. benzodioxin : Pyrazoles offer dual nitrogen sites for hydrogen bonding, whereas thiazoles introduce sulfur-based hydrophobicity. Benzodioxin derivatives prioritize π-system interactions .
  • Aryl Group Variations : The target’s unsubstituted phenyl group contrasts with the electron-withdrawing 3,4-dichlorophenyl group in ’s compound, which enhances lipophilicity and steric hindrance .

Key Observations :

  • Carbodiimide-based coupling is a standard method for acetamide derivatives, ensuring high regioselectivity .
  • Benzodioxin incorporation often requires base-mediated condensation, as seen in thiadiazole-fused derivatives .
Physicochemical and Crystallographic Properties
Compound Molecular Weight (g/mol) Melting Point (K) Crystallographic Feature
Target Compound ~380 (estimated) Not reported Likely influenced by benzodioxin-pyrazole twist
’s acetamide 287.17 459–461 Inversion dimers via N—H⋯N hydrogen bonds
’s ester 1158.1 Not reported High molecular weight with ester flexibility

Key Observations :

  • The target’s benzodioxin-pyrazole linkage may induce torsional strain, analogous to the 61.8° dihedral angle observed in ’s dichlorophenyl-thiazole system .
  • Hydrogen-bonding motifs (e.g., N—H⋯N in ) significantly impact solubility and crystal packing, which may differ in the target due to its distinct heterocycle .

Q & A

Basic: What are the key considerations for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Critical steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine as a base to activate carboxylic acids for reaction with amines, ensuring high yields .
  • Solvent selection : Polar aprotic solvents like dichloromethane or DMF are preferred for intermediates due to their ability to dissolve polar reactants and stabilize transition states .
  • Purification : Employ column chromatography or preparative HPLC to isolate intermediates, followed by recrystallization (e.g., methanol/acetone mixtures) to achieve >95% purity .

Advanced: How can researchers optimize regioselectivity in heterocyclic ring formation during synthesis?

Methodological Answer:
Regioselectivity in pyrazole or dioxane ring formation is influenced by:

  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-triazole formation, while Pd-mediated cross-coupling can direct substituent placement .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side products in cyclization steps .
  • Computational modeling : Pre-synthesis DFT calculations predict transition-state energies to guide reagent selection (e.g., electron-withdrawing groups on benzodioxane enhance ring stability) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Identify protons on aromatic rings (δ 6.8–8.2 ppm) and amide NH (δ 8.5–10 ppm). Overlapping signals in pyrazole/dioxane regions require 2D COSY or HSQC for resolution .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., R22(8) motifs in amide dimers) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (IC50 ± SEM) to rule out batch variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing benzodioxane with morpholine) to isolate pharmacophore contributions .
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to cross-reference solubility, permeability, and off-target effects .

Advanced: What strategies mitigate by-product formation in multi-step syntheses?

Methodological Answer:

  • Intermediate monitoring : Use TLC or inline IR spectroscopy to detect early-stage impurities (e.g., unreacted azides in CuAAC reactions) .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) during benzodioxane methylations to prevent side reactions .
  • Flow chemistry : Continuous flow systems minimize residence time for unstable intermediates (e.g., thioacetamide derivatives) .

Basic: How is crystallographic data interpreted for hydrogen-bonding analysis?

Methodological Answer:

  • Hydrogen-bond motifs : Identify R22(8) (amide dimers) or R22(10) (pyrazole-amide interactions) motifs using Mercury software .
  • Torsion angles : Measure dihedral angles between aromatic rings (e.g., 61.8° between dichlorophenyl and thiazole rings) to assess steric strain .
  • Thermal ellipsoids : Evaluate displacement parameters to distinguish static disorder from dynamic motion in crystal lattices .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions?

Methodological Answer:

  • Factorial design : Screen variables (temperature, solvent, catalyst loading) using a 23 factorial matrix to identify critical factors .
  • Response surface methodology (RSM) : Model non-linear relationships (e.g., yield vs. reaction time) to predict optimal conditions .
  • Robustness testing : Apply Plackett-Burman designs to validate scalability under ±10% parameter variations .

Advanced: What computational tools predict metabolic stability of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism sites (e.g., benzodioxane methyl oxidation) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability to target proteins (e.g., kinase domains) .
  • QM/MM calculations : Map reaction pathways for hydrolytic degradation using Gaussian 16 with implicit solvent models .

Basic: How is stability under physiological conditions assessed?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by HPLC for hydrolysis products (e.g., free phenylacetic acid) .
  • Light stress : Use ICH Q1B guidelines with UV/vis exposure to detect photodegradants (e.g., dioxane ring cleavage) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates thermal stability) .

Advanced: What strategies resolve spectral overlaps in 1H NMR of complex mixtures?

Methodological Answer:

  • Selective excitation : Apply 1D NOE or TOCSY to isolate coupled spins in crowded regions (e.g., pyrazole methyl vs. benzodioxane protons) .
  • Dynamic NMR : Acquire spectra at variable temperatures (e.g., 25–60°C) to separate broadened signals from conformational exchange .
  • 13C satellite suppression : Use presaturation in DEPT-135 experiments to eliminate splitting from 13C-1H coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.